

Application Notes and Protocols: Carotegrast Methyl for Mesalazine-Refractory Ulcerative Colitis

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Compound of Interest

Compound Name: Carotegrast

Cat. No.: B1668454

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Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed overview of the clinical application and scientific basis for the use of **carotegrast** methyl in patients with moderately active ulcerative colitis (UC) who have had an inadequate response or intolerance to mesalazine (also known as 5-aminosalicylic acid or 5-ASA).

Introduction

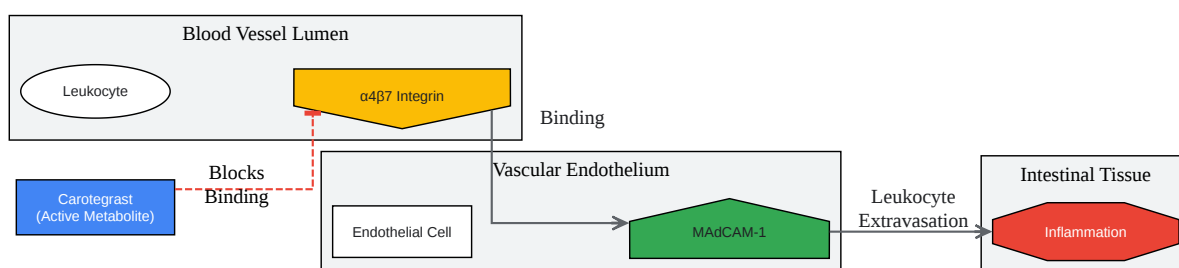
Carotegrast methyl (trade name Carogra®) is an orally administered small-molecule $\alpha 4$ -integrin antagonist. It represents a targeted therapeutic approach for ulcerative colitis, a chronic inflammatory bowel disease. Unlike the broader anti-inflammatory effects of mesalazine, **carotegrast** methyl specifically inhibits the migration of inflammatory cells into the gut mucosa. This document outlines the mechanisms of action of both drugs, summarizes the key clinical trial data for **carotegrast** methyl in the context of mesalazine failure, and provides a detailed protocol for a pivotal Phase 3 study.

Mechanisms of Action

Carotegrast Methyl: $\alpha 4$ -Integrin Antagonist

Carotegrast methyl is a prodrug that is converted in the liver to its active form, **carotegrast**.^[1] The active metabolite exerts its anti-inflammatory effect by antagonizing $\alpha 4$ -integrin.^{[2][3]} This

antagonism blocks the interaction of $\alpha 4\beta 1$ integrin with Vascular Cell Adhesion Molecule-1 (VCAM-1) and, more importantly for UC, the interaction of $\alpha 4\beta 7$ integrin with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).^{[2][4]} MAdCAM-1 is primarily expressed on the vascular endothelial cells of the gastrointestinal tract. By blocking this interaction, **carotegrast** methyl selectively inhibits the trafficking and infiltration of lymphocytes into the inflamed intestinal tissue, thereby reducing mucosal inflammation.^{[4][5]}



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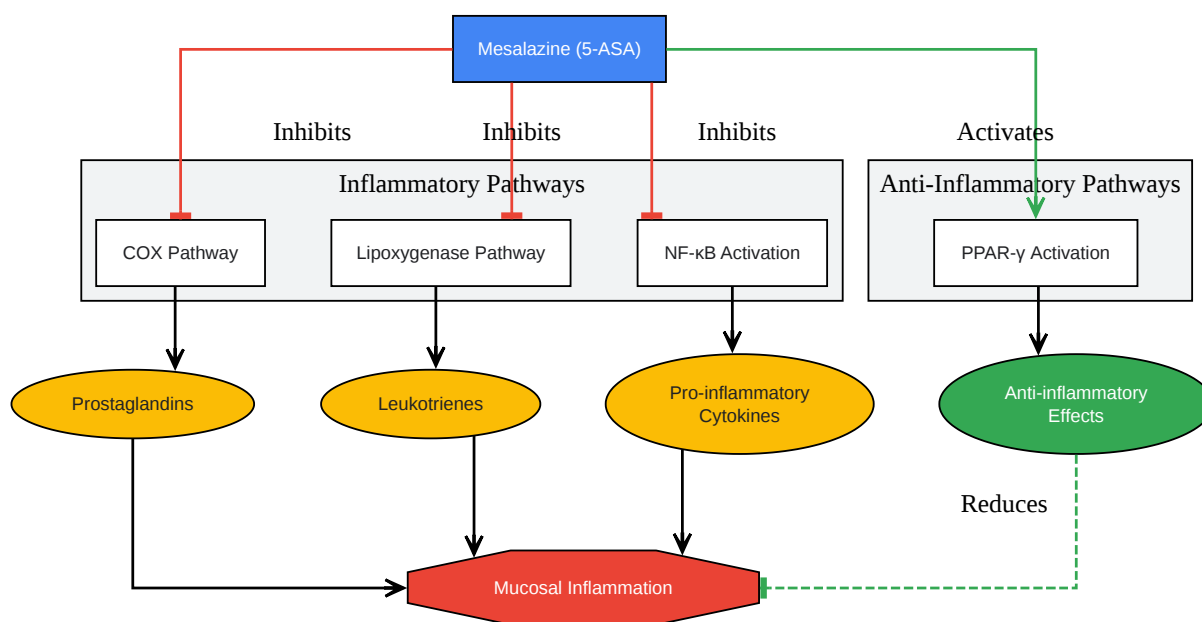
Mechanism of Action for **Carotegrast** Methyl.

Mesalazine: Broad Anti-Inflammatory Agent

The exact mechanism of mesalazine is not fully understood but is known to be multifactorial, acting topically on the colonic mucosa.^{[6][7]} Its primary anti-inflammatory effects are attributed to:

- **Inhibition of Pro-inflammatory Mediators:** Mesalazine inhibits the cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of prostaglandins and leukotrienes, which are key drivers of inflammation.^{[7][8][9]}
- **Modulation of Transcription Factors:** It can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.^[6] Additionally, it may inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of many pro-inflammatory genes.^{[6][9]}

- **Antioxidant Properties:** Mesalazine can act as a scavenger of free radicals, which may contribute to reducing tissue damage in the inflamed gut.



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Multi-faceted Mechanism of Action for Mesalazine.

Data Presentation: Clinical Trial Results

The following tables summarize quantitative data from a pivotal Phase 3 clinical trial of **carotegrast** methyl (AJM300) and representative data from studies on high-dose mesalazine for moderately active UC.

Table 1: Efficacy of Carotegrast Methyl in Mesalazine-Refractory UC (Phase 3 Study - NCT03531892)[2][5][10][11][12][13]

Endpoint (at Week 8)	Carotegrast Methyl (960 mg TID) (n=102)	Placebo (n=101)	Odds Ratio (95% CI)	p-value
Primary Endpoint				
Clinical Response ¹	45%	21%	3.30 (1.73–6.29)	0.00028
Secondary Endpoints				
Symptomatic Remission ²	31%	15%	2.59 (1.23–5.47)	0.010
Endoscopic Improvement ³	55%	27%	3.42 (1.82–6.43)	0.0001
Endoscopic Remission ⁴	29%	13%	2.76 (1.24–6.13)	0.010
Mucosal Healing ⁵	38%	19%	2.66 (1.33–5.32)	0.004

¹Reduction in Mayo Clinic score of $\geq 30\%$ and ≥ 3 points, with a decrease in rectal bleeding subscore of ≥ 1 point or a rectal bleeding subscore of 0 or 1. ²Stool frequency subscore of 0 and rectal bleeding subscore of 0. ³Mayo endoscopic subscore of 0 or 1. ⁴Mayo endoscopic subscore of 0. ⁵Defined as a Mayo endoscopic subscore of 0 or 1.

Table 2: Representative Efficacy of High-Dose Mesalazine in Moderately Active UC

Study / Formulation	Dose	Endpoint (Time)	Remission Rate	Comparator
Kamm et al. / MMX Mesalazine[4]	4.8 g/day	Combined Clinical & Endoscopic Remission (8 weeks)	36.0%	Placebo (22.8%)
ASCEND II / Eudragit-S-coated[4]	4.8 g/day	Treatment Success (6 weeks)	71.8%	2.4 g/day (59.2%)
Meucci et al. / Oral + Topical[8][10]	4g oral + 2g rectal	Clinical Remission (6 weeks)	75%	N/A
Flourié et al. / Prolonged-release	4 g/day (OD)	Clinical & Endoscopic Remission (8 weeks)	52.1%	2g BD (41.8%)

Note: Direct comparison between trials is not possible due to differences in study design, patient populations, and endpoint definitions.

Experimental Protocols

Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of Carotegrast Methyl (AJM300)

This protocol is based on the design of the AJM300/CT3 study (NCT03531892).[2][5][11][12][13][14]

1. Objective: To evaluate the efficacy and safety of **carotegrast** methyl as induction therapy for patients with moderately active ulcerative colitis who have an inadequate response or intolerance to mesalazine.

2. Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Conducted at 82 hospitals and clinics in Japan.
- Consisted of a treatment phase (8 weeks) and an open-label extension/re-treatment phase.

3. Patient Population:

- Inclusion Criteria:
 - Age 18-75 years.
 - Diagnosed with ulcerative colitis.
 - Moderately active disease, defined by a Mayo Clinic score of 6 to 10 (inclusive).
 - Mayo endoscopic subscore of ≥ 2 .
 - Mayo rectal bleeding subscore of ≥ 1 .
 - Documented inadequate response or intolerance to oral mesalazine (≥ 2.4 g/day).
- Exclusion Criteria:
 - Severe or fulminant colitis.
 - Use of corticosteroids, immunomodulators, or biologic agents within a specified washout period.
 - History of major surgery of the colon.
 - Clinically significant infection.

4. Randomization and Blinding:

- 203 eligible patients were randomly assigned in a 1:1 ratio to receive either **carotegrast** methyl or placebo.

- Randomization was stratified by Mayo Clinic score (6-7 vs. 8-10) and prior use of corticosteroids.
- Patients, investigators, site staff, and sponsor personnel were masked to the treatment assignment.

5. Investigational Product and Dosing:

- Treatment Group: **Carotegrast** methyl 960 mg.
- Control Group: Matching placebo.
- Administration: Administered orally, three times per day, for 8 weeks.

6. Efficacy Assessments:

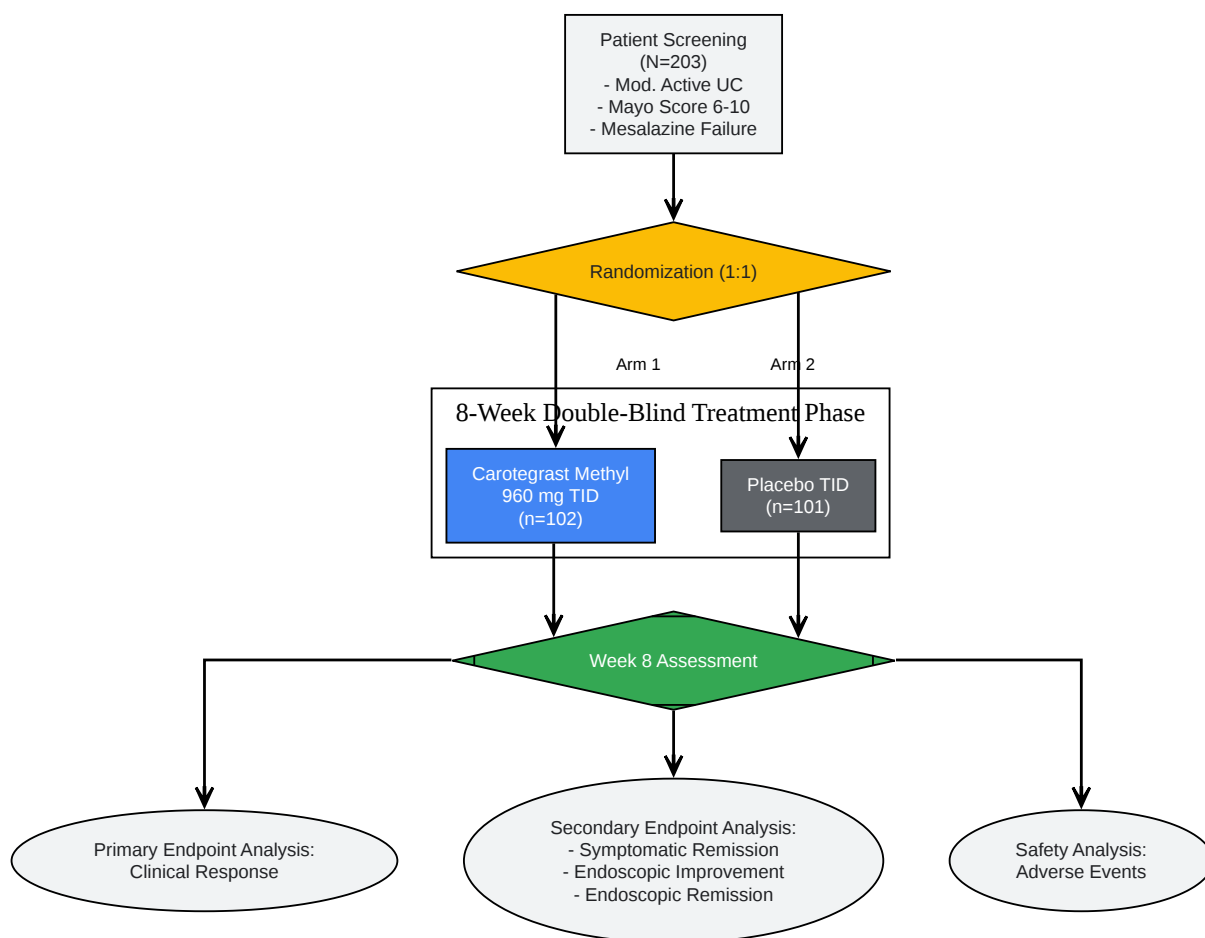
- Primary Endpoint: Clinical response at Week 8, defined as a reduction in the total Mayo Clinic score of at least 30% and at least 3 points from baseline, accompanied by a decrease in the rectal bleeding subscore of at least 1 point or an absolute rectal bleeding subscore of 0 or 1.
- Secondary Endpoints (at Week 8):
 - Symptomatic remission (stool frequency subscore of 0 and rectal bleeding subscore of 0).
 - Endoscopic improvement (Mayo endoscopic subscore of 0 or 1).
 - Endoscopic remission (Mayo endoscopic subscore of 0).
 - Changes in partial Mayo score and individual subscores.

7. Safety Assessments:

- Monitoring of adverse events (AEs) and serious adverse events (SAEs).
- Vital signs, physical examinations, and clinical laboratory tests (hematology, serum chemistry, urinalysis).

8. Statistical Analysis:

- The primary efficacy analysis was performed on the full analysis set, including all randomized patients who received at least one dose of the study drug.
- The proportion of patients meeting the primary endpoint was compared between the **carotegrast** methyl and placebo groups using a chi-squared test. An odds ratio and its 95% confidence interval were calculated.



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Workflow of the **Carotegrast Methyl** Phase 3 Trial.

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